An In-depth Technical Guide to the Pharmacological Properties of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
An In-depth Technical Guide to the Pharmacological Properties of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine
Foreword: Unveiling the Potential of a Novel Phenylpiperazine Scaffold
In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores into a novel molecular architecture presents a fertile ground for the discovery of new therapeutic agents. This guide delves into the pharmacological potential of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine , a compound that, while not extensively described in current literature, embodies a rational design strategy. It merges the privileged piperazine scaffold, a cornerstone of many marketed drugs, with a uniquely substituted phenyl ring bearing a fluorine atom, a bromine atom, and a methylsulfonyl group.[1][2] This combination of moieties suggests a rich and multifaceted pharmacological profile waiting to be elucidated.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It is structured not as a rigid report, but as a logical exploration, beginning with the foundational chemistry and branching into predictive pharmacology and concrete experimental workflows. Our objective is to provide a comprehensive, scientifically-grounded framework for investigating this promising molecule, underpinned by insights from structurally related compounds.
Molecular Architecture and Physicochemical Postulates
The unique structural features of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine provide the basis for its potential biological activity. The piperazine ring is a versatile scaffold known for its presence in a wide array of therapeutic agents, including antipsychotics, antihistamines, and anticancer drugs.[1][2] Its ability to be substituted at the N1 and N4 positions allows for the fine-tuning of pharmacological properties.
The phenyl ring is heavily substituted with three key functional groups:
-
2-Fluoro Group: The fluorine atom can enhance metabolic stability and membrane permeability, and its electron-withdrawing nature can influence the pKa of the piperazine nitrogens, thereby affecting receptor interactions.
-
5-Bromo Group: The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity for target proteins. It also offers a potential site for further chemical modification.[3]
-
4-Methylsulfonyl Group: The methylsulfonyl (SO2CH3) group is a strong hydrogen bond acceptor and can significantly enhance the binding affinity of a molecule to its biological target by forming strong interactions with amino acid residues in the active site.[3]
A summary of the postulated physicochemical properties is presented in Table 1.
| Property | Postulated Characteristic | Rationale |
| Solubility | Moderate to Good | The piperazine moiety generally confers aqueous solubility, which may be enhanced by the polar methylsulfonyl group. |
| Lipophilicity | Moderate | The bromo- and fluoro-substituted phenyl ring contributes to lipophilicity, which is balanced by the polar groups. |
| Metabolic Stability | Potentially High | The fluoro-substituent can block sites of metabolism. |
| Target Binding | Potentially High Affinity and Selectivity | The combination of the piperazine core with halogen and hydrogen bond-accepting groups suggests the potential for strong and specific interactions with biological targets.[3] |
Potential Pharmacological Targets and Mechanistic Hypotheses
Based on the pharmacology of structurally related phenylpiperazine and methylsulfonyl-containing compounds, several potential biological targets and mechanisms of action can be hypothesized for 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine.
Central Nervous System (CNS) Receptor Modulation
The phenylpiperazine scaffold is a well-established pharmacophore for a variety of CNS receptors.
-
Serotonin (5-HT) and Dopamine (D2) Receptors: Many antipsychotic and antidepressant drugs feature a phenylpiperazine core. It is plausible that this compound could exhibit affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) and/or dopamine D2 receptors.
-
NK1 Receptor Antagonism: Phenylpiperazine derivatives have been identified as potent and selective NK1 receptor antagonists, with potential applications in treating chemotherapy-induced nausea and vomiting, as well as depression and anxiety.[4]
Enzyme Inhibition
The methylsulfonyl group is a key feature in a number of enzyme inhibitors.
-
PI3K/AKT/mTOR Pathway Inhibition: A compound containing a methylsulfonyl-piperazine moiety has been identified as a potent inhibitor of PI3Kα, a key enzyme in a signaling pathway that is frequently dysregulated in cancer.[5] Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.[5]
Modulation of Cellular Stress Response Pathways
Complex piperazine derivatives have been shown to modulate cellular stress responses.
-
eIF2-α Phosphorylation: Certain piperazine compounds can induce the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α), a key event in the integrated stress response that leads to a global reduction in protein synthesis.[6] This mechanism has therapeutic potential in viral infections and certain cancers.
A diagram illustrating these potential signaling pathways is presented below.
Caption: Potential signaling pathways modulated by the compound.
Proposed Experimental Workflows for Pharmacological Characterization
A systematic, multi-tiered approach is essential for elucidating the pharmacological profile of 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine. The following experimental workflows are proposed as a starting point for a comprehensive investigation.
Tier 1: Primary Screening and Target Identification
The initial phase focuses on broad screening to identify primary biological targets.
Experimental Protocol: Receptor and Enzyme Profiling
-
Compound Preparation: Solubilize the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plate Preparation: Prepare multi-well plates for each assay. For receptor binding assays, the wells will contain cell membranes expressing the receptor of interest and a radiolabeled ligand. For enzyme assays, the wells will contain the purified enzyme and its substrate.
-
Compound Addition: Add the test compound at a range of concentrations to the assay plates.
-
Incubation: Incubate the plates under conditions optimal for receptor binding or enzyme activity.
-
Detection:
-
Receptor Binding: Measure the displacement of the radiolabeled ligand using a scintillation counter.
-
Enzyme Activity: Measure the product of the enzymatic reaction using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) for each target.
A diagram of this initial screening workflow is provided below.
Caption: Workflow for primary screening and target identification.
Tier 2: In Vitro Functional Assays and Cellular Characterization
Once primary targets are identified, the next step is to characterize the functional activity of the compound in cell-based assays.
Experimental Protocol: Cell-Based Functional Assay (Example: PI3K Pathway)
-
Cell Culture: Culture a cancer cell line known to have a dysregulated PI3K pathway (e.g., SKOV-3).
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on AKT phosphorylation.[5]
Tier 3: In Vivo Pharmacokinetic and Efficacy Studies
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.
Experimental Protocol: In Vivo Efficacy Study (Example: Xenograft Mouse Model)
-
Animal Model: Implant human cancer cells (e.g., SKOV-3) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound to the mice via a clinically relevant route (e.g., oral gavage) at various doses.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the anti-tumor efficacy of the compound.[5]
Potential Therapeutic Applications
Based on the hypothesized mechanisms of action, 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine could have therapeutic potential in several areas:
-
Oncology: If the compound is found to inhibit the PI3K/AKT/mTOR pathway, it could be developed as an anticancer agent for tumors with activating mutations in this pathway.[5]
-
Neuropsychiatric Disorders: If the compound demonstrates high affinity and functional activity at serotonin, dopamine, or NK1 receptors, it could be a candidate for the treatment of depression, anxiety, schizophrenia, or other CNS disorders.[2][4]
-
Inflammatory Diseases: Modulation of cellular stress response pathways can have anti-inflammatory effects, suggesting potential utility in autoimmune and inflammatory conditions.
Conclusion and Future Directions
1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine represents a novel chemical entity with significant potential for the development of new therapeutic agents. Its unique combination of a piperazine core with a multi-substituted phenyl ring provides a strong rationale for its investigation. The proposed experimental workflows in this guide offer a clear path forward for elucidating its pharmacological properties and identifying its primary biological targets. Further research into the synthesis of analogs and the exploration of its structure-activity relationship will be crucial in optimizing its potency, selectivity, and pharmacokinetic profile for potential clinical development.
References
- 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine - Smolecule. (2023, August 15).
- Some pharmacological properties of piperazine - PubMed. (n.d.).
- 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9 - Ossila. (n.d.).
- 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine - Benchchem. (n.d.).
- 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine - Chem-Impex. (n.d.).
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (2021, January 1). Available at:
- Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist - ResearchGate. (2025, August 9).
- (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2016, December 8).
- The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PubMed. (2016, May 15).
- Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed. (n.d.).
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (n.d.).
- piperazine derivatives: a review of biological activities - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, September 28).
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Buy 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine | 849035-69-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine|464.2 g/mol|CAS 2361827-74-7 [benchchem.com]
